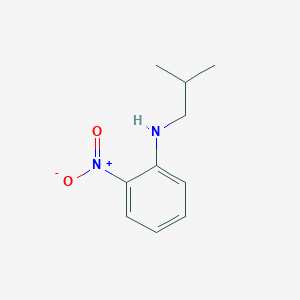

N-isobutyl-2-nitroaniline

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCTQLWXUOYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-isobutyl-2-nitroaniline

Introduction

N-isobutyl-2-nitroaniline is an organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Its molecular architecture, featuring a nitro-substituted aromatic ring coupled with an aliphatic amine sidechain, imparts a unique combination of electronic and steric properties.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of N-isobutyl-2-nitroaniline, offers expert insights into the determination of these properties, and presents detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound for their work.

The strategic placement of an electron-withdrawing nitro group ortho to the isobutyl-amino group creates a distinct electronic environment within the benzene ring, influencing its reactivity in further chemical transformations.[1] Such compounds are often precursors in the synthesis of more complex molecules, including benzimidazole derivatives, which are significant pharmacophores in medicinal chemistry.[1] A precise understanding of the physicochemical properties of N-isobutyl-2-nitroaniline is therefore paramount for optimizing reaction conditions, predicting its behavior in various media, and for the development of novel molecular entities.[1]

Molecular Structure and Identification

A foundational aspect of characterizing any chemical entity is the unambiguous confirmation of its structure and fundamental properties. N-isobutyl-2-nitroaniline is an orange oil in its pure form.[1]

Table 1: Molecular and Identification Parameters for N-isobutyl-2-nitroaniline

| Parameter | Value | Source |

| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline | Vulcanchem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Vulcanchem[1] |

| Molecular Weight | 194.23 g/mol | Vulcanchem[1] |

| CAS Number | 55432-22-9 | Vulcanchem[1] |

| Canonical SMILES | CC(C)CNC1=CC=CC=C1N+[O-] | Vulcanchem[1] |

| InChI Key | XLGCTQLWXUOYSE-UHFFFAOYSA-N | Vulcanchem[1] |

Synthesis of N-isobutyl-2-nitroaniline

A well-documented method for the laboratory-scale synthesis of N-isobutyl-2-nitroaniline involves a microwave-assisted reaction, which offers advantages in terms of reaction time and efficiency.[1]

Microwave-Assisted Synthesis Protocol

This protocol is adapted from published research and has been shown to produce a high yield of the target compound.[1]

Materials:

-

Precursor compound (e.g., 2-fluoronitrobenzene or a suitable equivalent)

-

Isobutylamine

-

Acetonitrile (ACN)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

In a microwave reactor vessel, combine the starting material (e.g., 0.50 g, 3.2 mmol of a suitable precursor) with an excess of isobutylamine (1.60 ml, 15.9 mmol).[1]

-

Add acetonitrile (10 ml) as the solvent.[1]

-

Seal the vessel and subject the mixture to microwave irradiation at 170°C, 800 W power, and 40 bar pressure for 3 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

The resulting product is then purified by column chromatography on silica gel.[1]

-

Elute the column with a dichloromethane/methanol solvent system to isolate the pure N-isobutyl-2-nitroaniline.[1]

-

This procedure has been reported to yield approximately 0.60 g (94%) of N-isobutyl-2-nitroaniline as an orange oil.[1]

Diagram 1: Microwave-Assisted Synthesis Workflow

Caption: Workflow for the microwave-assisted synthesis of N-isobutyl-2-nitroaniline.

Experimental Determination of Physicochemical Properties

Table 2: Physicochemical Properties of 2-Nitroaniline (Parent Compound)

| Property | Value | Source |

| Melting Point | 70-74 °C | ChemSynthesis[2] |

| Boiling Point | 284 °C | ChemSynthesis[2] |

| Water Solubility | 1,470 mg/L at 30 °C | PubChem[3] |

| pKa | -0.28 | PubChem[3] |

| LogP | 1.85 | PubChem[3] |

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. For an oily substance like N-isobutyl-2-nitroaniline, distillation under reduced pressure is the preferred method to prevent decomposition at high temperatures.

Protocol: Vacuum Distillation for Boiling Point Determination

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small sample of purified N-isobutyl-2-nitroaniline into the round-bottom flask along with a magnetic stir bar or boiling chips.

-

Connect the apparatus to a vacuum pump with a pressure gauge.

-

Gradually reduce the pressure to a stable, known value.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph.

Causality: The isobutyl group, being a non-polar alkyl chain, increases the van der Waals forces between molecules compared to the parent 2-nitroaniline. This necessitates more energy to overcome these intermolecular attractions, thus a higher boiling point is expected.

Determination of Melting Point

Although described as an oil, some organic compounds can solidify at lower temperatures. Determining the melting point is crucial for purity assessment.

Protocol: Capillary Melting Point Determination

-

If the sample can be solidified (e.g., by cooling), load a small amount into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Solubility Profile

Understanding the solubility of N-isobutyl-2-nitroaniline in various solvents is critical for its application in synthesis and for purification processes.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

-

Add an excess amount of N-isobutyl-2-nitroaniline to a known volume of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a sealed flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the undissolved solute to settle.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of the dissolved N-isobutyl-2-nitroaniline in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Insight: The presence of the isobutyl group will likely increase the solubility in non-polar organic solvents and decrease its solubility in water compared to 2-nitroaniline.

Determination of pKa

The pKa value provides insight into the basicity of the amino group, which is a key factor in its reactivity and its behavior in biological systems.

Protocol: Potentiometric Titration for pKa Determination

-

Dissolve a precise amount of N-isobutyl-2-nitroaniline in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point of the titration curve.

Diagram 2: Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the experimental determination of key physicochemical properties.

Spectral Properties

While specific spectral data for N-isobutyl-2-nitroaniline is not provided in the search results, standard spectroscopic techniques are essential for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by showing the characteristic signals for the isobutyl group, the aromatic protons, and the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the secondary amine, the aromatic C-H stretches, and the characteristic symmetric and asymmetric stretches of the nitro group.

-

UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule, with expected absorbance maxima influenced by the nitroaniline chromophore.

Conclusion

N-isobutyl-2-nitroaniline is a compound of interest in synthetic chemistry with well-defined structural and identifying characteristics. While its synthesis is documented, a complete public profile of its experimental physicochemical properties remains to be fully elucidated. This guide provides the foundational knowledge of its known attributes and outlines the authoritative experimental protocols necessary for a comprehensive characterization. The methodologies and insights presented herein are intended to empower researchers to rigorously determine the properties of N-isobutyl-2-nitroaniline, thereby facilitating its effective use in research and development.

References

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved January 22, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-nitroaniline. Retrieved January 22, 2026, from [Link]

Sources

N-Isobutyl-2-nitroaniline: A Comprehensive Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

N-isobutyl-2-nitroaniline is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a nitro group ortho to an isobutylated amine on a benzene ring, provides a versatile platform for the construction of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the N-isobutyl substituent, dictates its reactivity and makes it a key building block in various synthetic pathways. This guide provides an in-depth overview of N-isobutyl-2-nitroaniline, focusing on its chemical identity, synthesis, and its significant role as a precursor in the development of pharmacologically relevant compounds, particularly benzimidazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

N-isobutyl-2-nitroaniline is systematically known as N-(2-methylpropyl)-2-nitroaniline. Its fundamental chemical and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 55432-22-9 |

| Appearance | Orange oil[1] |

| InChI Key | XLGCTQLWXUOYSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC1=CC=CC=C1[O-] |

The structure of N-isobutyl-2-nitroaniline is characterized by a benzene ring substituted with a nitro group and an N-isobutylamino group at adjacent positions. This ortho-substitution pattern creates specific steric and electronic environments that influence its reactivity in subsequent chemical transformations. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Synthesis of N-Isobutyl-2-nitroaniline: A Microwave-Assisted Approach

A well-documented and efficient method for the laboratory-scale synthesis of N-isobutyl-2-nitroaniline involves a microwave-assisted reaction.[1] This approach offers advantages in terms of reaction time and yield compared to conventional heating methods.

Experimental Protocol

The following protocol details the microwave-assisted synthesis of N-isobutyl-2-nitroaniline from a suitable precursor and isobutylamine.[1]

Materials:

-

Precursor compound (e.g., 2-fluoronitrobenzene or a related activated nitroaromatic)

-

Isobutylamine

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a suitable microwave reaction vessel, combine the precursor compound (e.g., 0.50 g, 3.2 mmol) with an excess of isobutylamine (e.g., 1.60 ml, 15.9 mmol).[1]

-

Add acetonitrile (10 ml) as the solvent.[1]

-

Seal the vessel and subject the reaction mixture to microwave irradiation at 170°C, with a power of 800 W and a pressure of 40 bar, for a duration of 3 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting product is then purified by column chromatography on silica gel.

-

Elute the column with a dichloromethane/methanol solvent system to isolate the pure N-isobutyl-2-nitroaniline.[1]

This procedure has been reported to yield N-isobutyl-2-nitroaniline as an orange oil with a high yield of 94%.[1]

Caption: Workflow for the microwave-assisted synthesis of N-isobutyl-2-nitroaniline.

Applications in Organic Synthesis and Drug Discovery

The primary significance of N-isobutyl-2-nitroaniline in the context of drug development lies in its role as a key intermediate for the synthesis of heterocyclic compounds, most notably benzimidazoles.[1] Benzimidazole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.

Synthesis of Benzimidazole Derivatives

The conversion of N-isobutyl-2-nitroaniline to a benzimidazole scaffold typically involves a two-step process:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, forming N¹-isobutylbenzene-1,2-diamine. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

-

Cyclization: The resulting diamine is then cyclized with a carboxylic acid, aldehyde, or their derivatives to form the benzimidazole ring.

Caption: General synthetic pathway to N-isobutyl-benzimidazole derivatives.

The isobutyl group at the N-1 position of the resulting benzimidazole can be a crucial determinant of its biological activity, influencing factors such as binding to target proteins and pharmacokinetic properties.

Potential Biological Activity

While specific biological activity data for N-isobutyl-2-nitroaniline is not extensively reported, the broader class of nitroaniline derivatives is known to possess various biological activities. Nitroaromatic compounds can interact with biological systems through several mechanisms. The nitro group can undergo enzymatic reduction in vivo to form reactive intermediates that may exert cytotoxic effects. Furthermore, the overall structure of substituted anilines can lead to interactions with various enzymes and receptors, making them a point of interest in drug discovery programs.

Conclusion

N-isobutyl-2-nitroaniline is a synthetically important molecule whose value is primarily realized in its conversion to more complex heterocyclic structures. The efficient microwave-assisted synthesis makes it an accessible intermediate for research and development. For drug development professionals, its role as a precursor to N-substituted benzimidazoles is of particular interest, offering a pathway to novel therapeutic agents. Further research into the direct biological activities of N-isobutyl-2-nitroaniline and the exploration of its derivatives in various therapeutic areas could unveil new opportunities for this versatile chemical building block.

References

Sources

A Guide to the Spectroscopic Characterization of N-Isobutyl-2-nitroaniline

This technical guide provides an in-depth analysis of the spectroscopic data for N-isobutyl-2-nitroaniline (CAS No. 55432-22-9). In the dynamic fields of pharmaceutical research, drug development, and fine chemical synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific integrity. N-isobutyl-2-nitroaniline, an orange oil, serves as a key intermediate in the synthesis of various organic compounds, including potential pharmacophores.[1] Its molecular structure, featuring a substituted aromatic ring, a secondary amine, and a nitro group, gives rise to a distinct spectroscopic fingerprint.

Due to the limited availability of published experimental spectra for N-isobutyl-2-nitroaniline, this guide will present a detailed, predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach is grounded in the well-established principles of spectroscopy and leverages experimental data from the parent compound, 2-nitroaniline, for robust comparison.[2][3][4] This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the expected spectroscopic characteristics of N-isobutyl-2-nitroaniline, enabling its confident identification and characterization.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used in this guide for the assignment of NMR signals is presented in the following diagram:

Caption: Molecular structure of N-isobutyl-2-nitroaniline with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of N-isobutyl-2-nitroaniline is predicted to exhibit distinct signals for the aromatic and isobutyl protons. The electron-withdrawing nitro group and the electron-donating amino group significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.1 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | 1H |

| H-4 | ~7.4 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | 1H |

| H-3 | ~6.8 | Doublet of doublets (dd) | J ≈ 8.5, 1.0 | 1H |

| H-5 | ~6.7 | Triplet of doublets (td) | J ≈ 8.0, 1.0 | 1H |

| N-H | ~6.0 | Broad singlet (br s) | - | 1H |

| C7-H₂ | ~3.2 | Triplet (t) | J ≈ 6.5 | 2H |

| C8-H | ~2.0 | Nonet (m) | J ≈ 6.7 | 1H |

| C9-H₃, C10-H₃ | ~1.0 | Doublet (d) | J ≈ 6.7 | 6H |

Interpretation:

The aromatic region is expected to show four distinct signals corresponding to the four protons on the benzene ring. The proton at the H-6 position, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded. The coupling patterns arise from the ortho and meta couplings between the aromatic protons. The N-H proton is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The isobutyl group protons will exhibit characteristic aliphatic signals, with the methylene protons (C7-H₂) adjacent to the nitrogen appearing as a triplet, the methine proton (C8-H) as a multiplet (nonet), and the two equivalent methyl groups (C9-H₃ and C10-H₃) as a doublet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C1 | ~136 |

| C4 | ~129 |

| C6 | ~123 |

| C5 | ~117 |

| C3 | ~116 |

| C7 | ~47 |

| C8 | ~28 |

| C9, C10 | ~20 |

Interpretation:

The aromatic region is predicted to show six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the nitro (C2) and amino (C1) groups are expected to have the most significantly shifted signals. The aliphatic region will show three signals corresponding to the methylene (C7), methine (C8), and equivalent methyl (C9, C10) carbons of the isobutyl group.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3350 - 3450 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| NO₂ | ~1520 and ~1350 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Interpretation:

The IR spectrum is expected to be characterized by a sharp absorption band in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The presence of the nitro group will be confirmed by two strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ due to asymmetric and symmetric stretching, respectively. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions, as will the aliphatic C-H stretching vibrations of the isobutyl group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Identity |

| 194 | [M]⁺ (Molecular ion) |

| 151 | [M - C₃H₇]⁺ |

| 137 | [M - C₄H₉]⁺ |

| 121 | [M - NO₂ - H]⁺ |

| 92 | [C₆H₆N]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 194, corresponding to the molecular weight of N-isobutyl-2-nitroaniline. Common fragmentation pathways would include the loss of the isobutyl group (C₄H₉) to give a fragment at m/z 137, and the loss of a propyl radical (C₃H₇) to give a fragment at m/z 151. Loss of the nitro group (NO₂) is also a characteristic fragmentation for nitroaromatic compounds.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-isobutyl-2-nitroaniline in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As N-isobutyl-2-nitroaniline is an oil, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Overall Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of N-isobutyl-2-nitroaniline.

Caption: Workflow for the spectroscopic characterization of N-isobutyl-2-nitroaniline.

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectroscopic analysis of N-isobutyl-2-nitroaniline. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The detailed protocols and workflow diagrams serve as a robust framework for the experimental characterization of this and similar molecules. This approach underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret data with a high degree of confidence, thereby accelerating the pace of discovery and development.

References

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of N-isobutyl-2-nitroaniline in Organic Solvents

Introduction

N-isobutyl-2-nitroaniline is an organic compound with potential applications as an intermediate in the synthesis of various bioactive molecules and materials. Understanding its behavior in different solvent systems is paramount for its effective use in research and development, particularly in the pharmaceutical and chemical industries.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] A comprehensive solubility profile in a range of organic solvents is essential for developing robust purification methods, designing solution-based reactions, and formulating final products.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the solubility of N-isobutyl-2-nitroaniline. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles of solubility, provides a detailed experimental protocol for its determination using the gravimetric method, and discusses alternative analytical techniques. The methodologies described herein are designed to be self-validating and grounded in established scientific principles.

Theoretical Framework for Solubility and Solvent Selection

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][5] The dissolution process involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new solute-solvent interactions.[5]

N-isobutyl-2-nitroaniline possesses both polar (nitro and amine groups) and non-polar (isobutyl and benzene ring) moieties. This amphiphilic nature suggests that its solubility will vary significantly across a spectrum of organic solvents with differing polarities. The selection of an appropriate solvent is a critical first step in any solution-based chemical process.[6][7][8]

A rational approach to solvent selection involves considering various solvent properties, such as the dielectric constant, dipole moment, and Hansen solubility parameters. The following table provides a list of common organic solvents, categorized by their polarity, which can be used as a starting point for screening the solubility of N-isobutyl-2-nitroaniline.

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |

| Non-Polar | n-Hexane | 1.88 | 0.00 | 69 |

| Toluene | 2.38 | 0.36 | 111 | |

| Diethyl Ether | 4.3 | 1.15 | 34.6 | |

| Polar Aprotic | Dichloromethane | 9.1 | 1.60 | 39.6 |

| Ethyl Acetate | 6.02 | 1.78 | 77.1 | |

| Acetone | 21 | 2.88 | 56.1 | |

| Acetonitrile | 37.5 | 3.92 | 82 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 189 | |

| Polar Protic | Methanol | 33 | 1.70 | 64.7 |

| Ethanol | 24.55 | 1.69 | 78.2 | |

| Isopropanol | 18 | 1.66 | 82.6 | |

| Water | 80 | 1.85 | 100 |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[9][10][11] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Causality Behind Experimental Choices

-

Equilibration Time: A sufficient equilibration time (e.g., 24 hours) is crucial to ensure that the solution reaches a true thermodynamic equilibrium, resulting in a saturated solution.[12]

-

Temperature Control: Solubility is highly dependent on temperature.[3][9] Maintaining a constant and defined temperature using a thermostatically controlled water bath or incubator is essential for obtaining reproducible results.

-

Filtration: The use of a fine-pored filter (e.g., 0.45 µm) is necessary to completely separate the undissolved solid from the saturated solution, preventing overestimation of the solubility.[13]

-

Drying to a Constant Weight: Evaporating the solvent and drying the residue to a constant weight ensures that all the solvent has been removed and the measured mass corresponds solely to the dissolved solute.[11]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of N-isobutyl-2-nitroaniline and add it to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to confirm saturation.[9][11]

-

Place the sealed container in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure the solution is saturated.[12]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a volumetric pipette. To avoid drawing up solid particles, it is advisable to use a pipette tip with a filter or to pre-filter the sample through a syringe filter (0.45 µm).[13]

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish or watch glass.[11]

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has evaporated, dry the residue in an oven at a temperature below the melting point of N-isobutyl-2-nitroaniline until a constant weight is achieved.[11]

-

Cool the dish in a desiccator to prevent moisture absorption before weighing.

-

Record the final weight of the dish with the dried solute.

-

Visualization of the Gravimetric Method Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Data Analysis and Presentation

The solubility can be calculated from the masses obtained in the gravimetric analysis.

Calculation:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

The results should be presented in a clear and organized table to allow for easy comparison of the solubility of N-isobutyl-2-nitroaniline in different solvents at various temperatures.

Table 2: Template for Presenting Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Standard Deviation |

| n-Hexane | 25 | ||

| Toluene | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Methanol | 25 | ||

| (Repeat for other solvents and temperatures) |

Alternative and Complementary Methods for Solubility Determination

While the gravimetric method is robust, other instrumental techniques can also be employed for solubility determination, often with higher throughput or sensitivity.

-

UV-Visible Spectroscopy: This method is suitable if N-isobutyl-2-nitroaniline has a chromophore that absorbs in the UV-Vis range.[14][15] A calibration curve of absorbance versus known concentrations of the compound in the solvent of interest must first be prepared.[16] The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures.[17][18][19] Similar to UV-Vis spectroscopy, a calibration curve is generated by injecting known concentrations of N-isobutyl-2-nitroaniline. The saturated solution is then filtered and injected into the HPLC system to determine its concentration.

Visualization of Instrumental Analysis Workflow

Caption: General Workflow for Instrumental Solubility Analysis.

Conclusion

A thorough understanding of the solubility profile of N-isobutyl-2-nitroaniline is a prerequisite for its successful application in scientific research and industrial processes. This guide provides a comprehensive, step-by-step methodology for determining its solubility in a range of organic solvents using the gravimetric method. By adhering to the principles of careful experimental design, including adequate equilibration and precise temperature control, researchers can generate reliable and reproducible solubility data. The alternative methods of UV-Vis spectroscopy and HPLC offer complementary approaches for solubility determination. The systematic application of these techniques will provide the essential physical property data needed to advance the development of new chemical entities and processes involving N-isobutyl-2-nitroaniline.

References

-

ResearchGate. (2018). Predict solubility of organic compounds? [Online discussion]. Available at: [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available at: [Link]

-

PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]

-

Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? [Online discussion]. Available at: [Link]

-

Chemistry LibreTexts. (2021). Gravimetric Analysis (Experiment). Available at: [Link]

-

ACS Publications. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online discussion]. Available at: [Link]

-

YouTube. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

AGF Scientific. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Available at: [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

ResearchGate. (2015). Important determinants of solvent selection. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

-

PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. improvedpharma.com [improvedpharma.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. thecalculatedchemist.com [thecalculatedchemist.com]

- 7. researchgate.net [researchgate.net]

- 8. hydrometaltech.com [hydrometaltech.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

- 19. asianjpr.com [asianjpr.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of N-isobutyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isobutyl-2-nitroaniline is a substituted aromatic amine with potential applications in various fields of chemical synthesis and drug development. Understanding its intrinsic stability and degradation profile is paramount for ensuring its quality, safety, and efficacy in any application. This technical guide provides a comprehensive overview of the stability of N-isobutyl-2-nitroaniline and delineates its predicted degradation pathways under various stress conditions. Drawing upon established principles of chemical reactivity and data from structurally analogous compounds, this document outlines a systematic approach to conducting forced degradation studies. Detailed experimental protocols for subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress are provided, alongside a robust analytical workflow for the separation and identification of potential degradation products. This guide is intended to be a valuable resource for researchers and scientists involved in the handling, formulation, and analysis of N-isobutyl-2-nitroaniline and related compounds.

Introduction to N-isobutyl-2-nitroaniline: Physicochemical Properties and Structural Features

N-isobutyl-2-nitroaniline is an organic compound characterized by a benzene ring substituted with a nitro group and an N-isobutylamino group at the ortho position. Its chemical behavior is dictated by the interplay of these functional groups. The nitro group, being strongly electron-withdrawing, influences the electron density of the aromatic ring, while the secondary amine function introduces a site for potential oxidation and N-dealkylation.

| Property | Value | Source |

| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Orange oil | [1] |

| CAS Number | 55432-22-9 | [1] |

The stability of N-isobutyl-2-nitroaniline is a critical parameter for its practical application. Like many nitroaromatic compounds, it is expected to be sensitive to light.[2] The presence of the N-alkyl group and the nitro group on the same aromatic ring suggests potential susceptibility to a range of degradation reactions, including hydrolysis, oxidation, and photoreactions.

Predicted Degradation Pathways of N-isobutyl-2-nitroaniline

Based on the chemical structure of N-isobutyl-2-nitroaniline and degradation studies of analogous compounds such as N-(2-Ethoxyethyl)-2-nitroaniline, several degradation pathways can be predicted under forced stress conditions.[1] These pathways are crucial for identifying potential impurities and understanding the intrinsic stability of the molecule.

Hydrolytic Degradation

Under acidic or basic conditions, the N-C bond of the isobutyl group may be susceptible to hydrolysis, leading to the formation of 2-nitroaniline and isobutanol . While anilines are generally stable to hydrolysis, the presence of the activating nitro group could facilitate this reaction under forcing conditions.

Oxidative Degradation

The secondary amine functionality is a prime target for oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding N-oxide . Further oxidation of the isobutyl group is also a possibility, potentially yielding hydroxylated or carbonylated derivatives.

Photodegradation

Nitroaromatic compounds are known to be photolabile.[3] Exposure to UV or visible light can induce a variety of reactions. Intramolecular hydrogen abstraction from the isobutyl group by the excited nitro group could initiate a cascade of reactions. Reduction of the nitro group to a nitroso or amino group is also a common photolytic pathway. It is also known that 2-nitroaniline, a potential degradant, darkens upon exposure to light.[4]

Thermal Degradation

At elevated temperatures, thermal decomposition is expected. The likely decomposition products would include oxides of nitrogen due to the presence of the nitro group.[2] Fragmentation of the isobutyl chain and other rearrangements of the molecule are also possible.

The following diagram illustrates the predicted primary degradation pathways of N-isobutyl-2-nitroaniline.

A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods.[5] The following sections provide detailed protocols for conducting a comprehensive forced degradation study on N-isobutyl-2-nitroaniline, in line with ICH guidelines. The goal is to achieve a target degradation of 5-20%.

General Experimental Setup

Stock Solution Preparation: Prepare a stock solution of N-isobutyl-2-nitroaniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Control Samples: For each stress condition, a control sample (N-isobutyl-2-nitroaniline solution without the stress agent) should be stored under ambient conditions and analyzed alongside the stressed samples.

Hydrolytic Degradation Protocol

3.2.1. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.2.2. Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the mixture at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.2.3. Neutral Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Dilute to a suitable concentration with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a solution of N-isobutyl-2-nitroaniline (100 µg/mL) in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples at a suitable time point.

Thermal Degradation Protocol

-

Expose a solid sample of N-isobutyl-2-nitroaniline to dry heat at 70°C in a hot air oven for 48 hours.

-

At the end of the exposure, dissolve a known amount of the solid in a suitable solvent to prepare a solution for analysis.

The following diagram outlines the general workflow for a forced degradation study.

Analytical Methodology for Stability Assessment

A robust analytical method is crucial for separating and quantifying N-isobutyl-2-nitroaniline from its potential degradation products. A stability-indicating method (SIM) should be developed and validated.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A reversed-phase HPLC method with UV detection is the primary choice for quantitative analysis.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

The gradient elution will be necessary to separate the parent compound from more polar or less polar degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

For the structural elucidation of degradation products, LC-MS/MS is a powerful tool. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.

Expected Mass Transitions for Potential Degradants:

| Degradation Product | Predicted Molecular Weight | Expected [M+H]⁺ |

| N-isobutyl-2-nitroaniline | 194.23 | 195.1 |

| 2-Nitroaniline | 138.12 | 139.1 |

| N-oxide derivative | 210.23 | 211.1 |

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the stability and potential degradation pathways of N-isobutyl-2-nitroaniline. The provided experimental protocols offer a systematic approach for conducting forced degradation studies, which are essential for developing stable formulations and robust analytical methods. While the predicted degradation pathways are based on sound chemical principles and data from analogous compounds, experimental verification is crucial. Future work should focus on performing the outlined forced degradation studies and unequivocally identifying the resulting degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. Such studies will provide a definitive stability profile for N-isobutyl-2-nitroaniline, ensuring its safe and effective use in its intended applications.

References

-

2-Nitroaniline. PubChem. [Link]

-

3-Nitroaniline. PubChem. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. The metabolism of a series of methylalkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in N-Isobutyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isobutyl-2-nitroaniline is a substituted aromatic compound featuring a sterically hindered secondary amine and a strongly electron-withdrawing nitro group in an ortho relationship. This unique arrangement of functional groups imparts a rich and varied chemical reactivity to the molecule, making it a versatile intermediate in organic synthesis. The reactivity is predominantly centered around the nitro group, which not only undergoes characteristic transformations but also profoundly influences the reactivity of the aromatic ring and the adjacent amino group. This guide provides a comprehensive exploration of the chemical reactivity of the nitro group in N-isobutyl-2-nitroaniline, offering insights into the underlying principles and providing detailed experimental protocols for key transformations. The content is structured to deliver not just procedural steps but also the causal logic behind experimental choices, ensuring a robust understanding for researchers in drug discovery and chemical development.

Introduction: Structural and Electronic Landscape

N-isobutyl-2-nitroaniline, with the molecular formula C₁₀H₁₄N₂O₂, is an orange oil at room temperature.[1] Its chemical behavior is dictated by the interplay of the electronic effects of its two key substituents on the benzene ring.

-

The N-Isobutylamino Group (-NHCH₂CH(CH₃)₂): This secondary amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the positions ortho and para to the amino group.[2][3][4] The bulky isobutyl group, however, introduces significant steric hindrance, which can influence the regioselectivity of incoming electrophiles and the accessibility of the nitrogen's lone pair.

-

The Nitro Group (-NO₂): In stark contrast, the nitro group is a strong deactivating group and a meta-director in EAS.[5][6] Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][7][8][9][10]

The ortho-disposition of these two groups with opposing electronic demands creates a complex reactivity profile, which will be dissected in the subsequent sections.

Core Reactivity of the Nitro Group: Reduction to N-Isobutyl-1,2-phenylenediamine

The most fundamental and synthetically valuable transformation of the nitro group in N-isobutyl-2-nitroaniline is its reduction to a primary amine, yielding N-isobutyl-1,2-phenylenediamine. This product is a crucial building block for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[11][12][13][14][15][16]

The reduction is a six-electron process and can be achieved through several methods, with catalytic hydrogenation being one of the most common and clean procedures.

Catalytic Hydrogenation: A Green and Efficient Approach

Catalytic hydrogenation offers high yields and purity of the resulting diamine, with water being the only byproduct.[17][18] The choice of catalyst and reaction conditions is crucial for achieving complete and selective reduction of the nitro group without affecting other functional groups.

Reaction Pathway: Catalytic Hydrogenation

Caption: Stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates.

Experimental Protocol: Catalytic Hydrogenation of N-Isobutyl-2-nitroaniline

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker or a multi-well autoclave), add N-isobutyl-2-nitroaniline (1.0 eq.).

-

Catalyst Addition: Add 5-10 mol% of a suitable catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel. The catalyst should be handled under an inert atmosphere if pyrophoric.

-

Solvent Addition: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate, to dissolve the substrate.

-

Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm). For laboratory-scale reactions, a hydrogen-filled balloon can be used for atmospheric pressure hydrogenation.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to ensure efficient mixing and mass transfer.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-isobutyl-1,2-phenylenediamine, which can be further purified by distillation or chromatography if necessary.

Data Summary: Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Reaction Time (h) |

| 10% Pd/C | Ethanol | 25-50 | 1-4 | 2-6 |

| Raney Ni | Methanol | 40-60 | 3-5 | 4-8 |

| PtO₂ | Acetic Acid | 25 | 1 | 6-12 |

Chemical Reduction Methods

Alternatively, chemical reducing agents can be employed. These methods are often used when catalytic hydrogenation is not feasible due to catalyst poisoning by other functional groups (not a major concern for N-isobutyl-2-nitroaniline).

-

Tin (Sn) or Iron (Fe) in Acidic Media: A classic method involves the use of a metal such as tin or iron in the presence of a strong acid like hydrochloric acid (HCl).[7][19][20]

-

Stannous Chloride (SnCl₂): Stannous chloride is a milder reducing agent that can be used for the selective reduction of nitro groups.[6]

The Nitro Group's Influence on Aromatic Ring Reactivity

The nitro group plays a pivotal role in directing the outcome of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The N-isobutylamino group is a powerful ortho, para-director, while the nitro group is a meta-director. In N-isobutyl-2-nitroaniline, these directing effects are in opposition. The outcome of an EAS reaction will depend on the balance between the activating effect of the amino group and the deactivating effect of the nitro group, as well as steric hindrance from the isobutyl group.

Regioselectivity in EAS of N-Isobutyl-2-nitroaniline

Caption: The competing directing effects of the amino and nitro groups.

The powerful activating nature of the amino group generally overrides the deactivating effect of the nitro group, leading to substitution at the positions ortho and para to the amino group (C4 and C6). The steric bulk of the isobutyl group may slightly favor substitution at the less hindered C4 (para) position.

Experimental Protocol: Iodination of N-Isobutyl-2-nitroaniline

-

Reagent Preparation: In a fume hood, dissolve N-isobutyl-2-nitroaniline (1.0 eq.) in a suitable solvent like acetonitrile.

-

Catalyst Addition: Add a Lewis acid catalyst, such as indium trifluoromethanesulfonate (In(OTf)₃), to the solution.

-

Iodinating Agent: Slowly add a solution of iodine monochloride (ICl) (1.0-1.2 eq.) in the same solvent, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the iodinated product(s).

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, especially if a good leaving group is present at a position ortho or para to the nitro group. For N-isobutyl-2-nitroaniline itself, SNAr is less common as there is no inherent leaving group. However, if a halogen were present at the C4 or C6 position, it would be readily displaced by a nucleophile.

Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination mechanism of SNAr.

The synthesis of 2-nitroaniline itself is a commercial example of this reactivity, where 2-nitrochlorobenzene reacts with ammonia.[11] A similar reaction could be envisioned for a halogenated derivative of N-isobutyl-2-nitroaniline.

Intramolecular Reactivity: The Path to Heterocycles

The ortho relationship between the amino and nitro groups in N-isobutyl-2-nitroaniline and its derivatives allows for intramolecular cyclization reactions, providing a powerful route to various heterocyclic systems.

Reductive Cyclization

As discussed, the reduction of N-isobutyl-2-nitroaniline yields N-isobutyl-1,2-phenylenediamine. This diamine is a versatile precursor for the synthesis of 1-isobutylbenzimidazoles through condensation with aldehydes, carboxylic acids, or their derivatives.

Experimental Protocol: Synthesis of 2-Aryl-1-isobutylbenzimidazole

-

Reactant Mixture: In a round-bottom flask, combine N-isobutyl-1,2-phenylenediamine (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol.

-

Catalyst (Optional): For less reactive aldehydes, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.

-

Reaction: Reflux the mixture for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aryl-1-isobutylbenzimidazole.

Conclusion

The chemical reactivity of the nitro group in N-isobutyl-2-nitroaniline is multifaceted and of significant synthetic utility. Its facile reduction to an amino group provides access to valuable 1,2-phenylenediamine derivatives, which are key precursors for the synthesis of benzimidazoles and other important heterocycles. Furthermore, the nitro group's profound electronic influence governs the regioselectivity of electrophilic aromatic substitution and activates the ring for potential nucleophilic aromatic substitution reactions. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers researchers to effectively utilize N-isobutyl-2-nitroaniline as a versatile building block in the design and synthesis of novel molecules for drug discovery and development.

References

-

Wikipedia. (2023, December 2). 2-Nitroaniline. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Testbook. (2022, December 1). In an electrophilic substitution reaction of nitrobenzene, the nitro group. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2023, November 28). Electrophilic aromatic directing groups. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Tutor. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]

-

YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved January 22, 2026, from [Link]

-

YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2016, August). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 22, 2026, from [Link]

-

orientjchem.org. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved January 22, 2026, from [Link]

-

YouTube. (2020, December 22). Synthesis of 2- Methyl benzimidazole. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved January 22, 2026, from [Link]

-

Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved January 22, 2026, from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. testbook.com [testbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 11. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

A Technical Guide to N-isobutyl-2-nitroaniline: A Pivotal Intermediate in Modern Organic Synthesis

This guide provides an in-depth exploration of N-isobutyl-2-nitroaniline, a versatile chemical intermediate. We will delve into its synthesis, core chemical principles, and its strategic application in the synthesis of complex heterocyclic structures, which are of significant interest to researchers in medicinal chemistry and materials science. This document is intended for professionals in drug development and organic synthesis, offering not just protocols, but the scientific rationale that underpins them.

Core Concepts: Understanding N-isobutyl-2-nitroaniline

N-isobutyl-2-nitroaniline is an organic compound that serves as a valuable building block in multi-step synthesis.[1] Its utility stems from the specific arrangement of its functional groups: a secondary amine substituted with a sterically accessible isobutyl group and an ortho-positioned nitro group on an aromatic ring.[1] This configuration is not accidental; it is designed for sequential reactivity.

The chemical behavior of this molecule is governed by a push-pull electronic effect. The isobutylamino group is an electron-donating group, which activates the aromatic ring, while the ortho-nitro group is a powerful electron-withdrawing group.[1] This electronic tension influences the molecule's reactivity and provides a latent capacity for intramolecular cyclization once the nitro group is chemically altered.[1] In its pure form, it is described as an orange oil.[1]

| Property | Value | Source |

| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline | [1] |

| CAS Number | 55432-22-9 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Orange Oil | [1] |

| Canonical SMILES | CC(C)CNC1=CC=CC=C1[O-] | [1] |

Synthesis of N-isobutyl-2-nitroaniline: A Modern Approach

The synthesis of N-isobutyl-2-nitroaniline can be efficiently achieved through methods such as microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield over traditional heating methods.[1] The causality behind this choice is the ability of microwave irradiation to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier for the nucleophilic aromatic substitution.

Experimental Protocol: Microwave-Assisted Synthesis[1]

This protocol describes the reaction of a suitable precursor (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, referred to as the "precursor compound") with isobutylamine.

Materials:

-

Precursor compound (e.g., 1-fluoro-2-nitrobenzene)

-

Isobutylamine (excess, ~5 equivalents)

-

Acetonitrile (Microwave-grade)

-

Silica Gel for column chromatography

-

Dichloromethane/Methanol (Eluent)

Procedure:

-

Vessel Preparation: In a 10 mL microwave reactor vessel, combine the precursor compound (e.g., 3.2 mmol, 0.50 g of 1-fluoro-2-nitrobenzene) with acetonitrile (10 mL).

-

Reagent Addition: Add a five-fold excess of isobutylamine (15.9 mmol, 1.60 mL). The excess is crucial to drive the reaction to completion and minimize side products.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 170°C for 3 hours, with a power of 800 W and a pressure of 40 bar. These conditions are optimized for efficient conversion.[1]

-

Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The crude product is then concentrated under reduced pressure and purified by column chromatography on silica gel.

-

Elution: Elute the column using a dichloromethane/methanol gradient to isolate the pure N-isobutyl-2-nitroaniline.

-

Characterization: The final product, an orange oil, is obtained with a high yield (typically around 94%).[1] Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis workflow for N-isobutyl-2-nitroaniline.

The Strategic Role in Heterocyclic Synthesis: A Gateway to Benzimidazoles

The primary value of N-isobutyl-2-nitroaniline in drug discovery lies in its function as a precursor to N-isobutyl-substituted benzimidazoles.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The synthesis is a classic example of a two-step transformation: reduction followed by cyclization.

The Underlying Principle: Reductive Cyclization

The synthetic strategy hinges on the reduction of the nitro group to a primary amine. This creates an ortho-diamine intermediate (N¹-isobutylbenzene-1,2-diamine), which has the two amine groups perfectly positioned for a subsequent condensation reaction to form the five-membered imidazole ring.

Step 1: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry.[2] A variety of reducing agents can be employed, but catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.[3] Reagents like sodium borohydride or hydrazine hydrate in the presence of catalysts are also effective.[4][5]

Experimental Protocol: Catalytic Hydrogenation to N¹-isobutylbenzene-1,2-diamine

This protocol is adapted from a similar procedure for a related compound.[6]

Materials:

-

N-isobutyl-2-nitroaniline

-

Platinum oxide (PtO₂, Adam's catalyst)

-

Ethanol (Anhydrous)

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Catalyst Charging: To a high-pressure reaction vessel (e.g., a Parr bottle), add N-isobutyl-2-nitroaniline (e.g., 0.065 mol, 12.6 g).

-

Solvent Addition: Add anhydrous ethanol (125 mL) to dissolve the starting material.

-

Catalyst Addition: Carefully add platinum oxide (0.75 g) to the solution. The catalyst is often pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 3-4 atm) and begin shaking.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within several hours at room temperature.[6]

-

Filtration and Isolation: Once hydrogen uptake ceases, vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting oil is the crude N¹-isobutylbenzene-1,2-diamine, which is often used directly in the next step without further purification.[6]

Step 2: Condensation to Form the Benzimidazole Ring

The freshly prepared diamine is then reacted with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative), to form the benzimidazole ring. Using an aldehyde is a common and effective method known as the Phillips-Ladenburg synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-1-isobutyl-1H-benzo[d]imidazole

Materials:

-

Crude N¹-isobutylbenzene-1,2-diamine

-

An appropriate aldehyde (R-CHO, e.g., benzaldehyde)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Reaction Setup: Dissolve the crude N¹-isobutylbenzene-1,2-diamine in ethanol or acetic acid in a round-bottom flask.

-

Aldehyde Addition: Add a slight excess (1.1 equivalents) of the desired aldehyde to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). An oxidative agent, such as air or a mild chemical oxidant, facilitates the final aromatization to the benzimidazole. Often, simply refluxing in air is sufficient.

-

Work-up and Purification: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pure benzimidazole derivative.

Overall Workflow: From Nitroaniline to Benzimidazole

Caption: Two-step synthesis of N-isobutyl benzimidazoles.

Conclusion